molecular formula C10H14O3 B2879788 (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol CAS No. 866087-75-4

(1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2879788
CAS No.: 866087-75-4
M. Wt: 182.219
InChI Key: PZBLFTYDFZODAW-ZETCQYMHSA-N
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Description

Overview of Chiral Alcohols in Modern Organic Synthesis and Catalysis

Chiral alcohols are indispensable building blocks in the synthesis of complex, enantiomerically pure molecules. fiveable.mewisdomlib.org Their applications are widespread, finding use in the production of pharmaceuticals, agrochemicals, and fine chemicals. nih.govalfachemic.com In asymmetric catalysis, chiral alcohols and their derivatives can act as ligands for metal catalysts or as organocatalysts themselves, facilitating reactions that produce a desired stereoisomer with high selectivity. libretexts.org The ability of these molecules to induce chirality is fundamental to creating compounds with specific biological activities. rsc.orgresearchgate.netnih.gov

The Importance of Stereoisomerism in Chemical Functionality and Design

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a cornerstone of chemical and biological sciences. wikipedia.org Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological effects. quora.comlibretexts.org For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful, as famously exemplified by the thalidomide (B1683933) case. wikipedia.orgresearchgate.net This underscores the critical need for stereoselective synthesis, which aims to produce a single, desired stereoisomer. uwindsor.ca The specific 3D structure of a molecule determines how it interacts with other chiral molecules, such as biological receptors or enzymes. quora.comlibretexts.org

Structural Context of (1S)-1-(3,5-Dimethoxyphenyl)ethan-1-ol within Dimethoxyphenyl Derivatives

This compound belongs to the broader class of dimethoxyphenyl derivatives. These compounds are characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups. nih.gov The position of these methoxy groups on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. In the case of the 3,5-dimethoxy substitution pattern, the methoxy groups exert an electron-donating effect, which can impact the reactivity of the aromatic ring and the benzylic alcohol moiety. The study of various dimethoxybenzene derivatives has shown their utility in diverse applications, including materials science and as precursors in organic synthesis. researchgate.netresearchgate.net

Physicochemical Properties of 1-(3,5-Dimethoxyphenyl)ethanol

Property Value
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
XLogP3-AA 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 182.094294304 Da
Monoisotopic Mass 182.094294304 Da
Topological Polar Surface Area 38.7 Ų
Heavy Atom Count 13

| Complexity | 137 |

This data is for the racemic mixture of 1-(3,5-dimethoxyphenyl)ethanol. nih.gov

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on chiral arylethanols is heavily focused on the development of efficient and highly selective methods for their synthesis. encyclopedia.pubmdpi.comnih.gov This includes both biocatalytic approaches, utilizing enzymes like alcohol dehydrogenases, and chemocatalytic methods, employing chiral metal complexes or organocatalysts. wisdomlib.orgencyclopedia.pub While the synthesis and application of many chiral arylethanols are well-documented, specific research focusing solely on this compound is less prevalent in readily available literature. Much of the existing data pertains to its racemic form or its precursor ketone, 1-(3,5-dimethoxyphenyl)ethanone. nih.govnih.gov

A significant knowledge gap exists in the detailed exploration of the specific catalytic applications of this compound as a chiral auxiliary or ligand. Furthermore, while methods for the enantiomeric separation of similar compounds are established, such as high-performance liquid chromatography (HPLC) on chiral stationary phases, specific optimized protocols for this particular enantiomer are not widely published. nih.govnih.govmpg.demdpi.com Further investigation into its unique properties and potential applications in asymmetric synthesis would be a valuable contribution to the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLFTYDFZODAW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1s 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Stereoselective Reduction Strategies

The asymmetric reduction of 1-(3,5-dimethoxyphenyl)ethan-1-one is a critical step in obtaining enantiomerically pure (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol. This is accomplished through several key strategies that favor the formation of one enantiomer over the other.

Asymmetric Reduction of Prochiral Ketones

The conversion of the prochiral ketone, 1-(3,5-dimethoxyphenyl)ethan-1-one, into the chiral alcohol is a focal point of synthetic efforts. This is because the stereocenter is created during this reduction step, and controlling the stereochemical outcome is paramount.

Asymmetric catalytic hydrogenation represents a powerful tool for the enantioselective reduction of ketones. This method typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, in the presence of hydrogen gas. While specific examples for the direct catalytic hydrogenation of 1-(3,5-dimethoxyphenyl)ethan-1-one to its (1S)-enantiomer are not extensively detailed in readily available literature, the principles of this approach are well-established for analogous acetophenones. The choice of catalyst and reaction conditions is crucial in achieving high enantiomeric excess (e.e.).

For instance, ruthenium and rhodium-based catalysts bearing chiral phosphine (B1218219) ligands are commonly employed for such transformations. The steric and electronic properties of the ligand play a significant role in directing the hydrogenation to a specific face of the ketone, thereby yielding the desired enantiomer.

Table 1: Illustrative Catalytic Hydrogenation Approaches for Acetophenone (B1666503) Derivatives No specific data for the target compound was found in the search results. The following table is illustrative of typical results for similar substrates.

Catalyst/LigandSubstrateSolventPressure (atm)Temp (°C)Yield (%)e.e. (%)
Ru-BINAPAcetophenoneMethanol5025>95>98 (S)
Rh-(R,R)-TsDPENAcetophenoneIsopropanol1530>9997 (R)

This data is representative of the field and not specific to 1-(3,5-dimethoxyphenyl)ethan-1-one.

The use of hydride reagents in combination with chiral auxiliaries or catalysts is another common strategy for the asymmetric reduction of ketones. Reagents such as sodium borohydride (B1222165) (NaBH4) and tributyltin hydride (Bu3SnH) can be rendered stereoselective through the addition of chiral ligands or by performing the reaction in a chiral environment.

For the reduction of 1-(3,5-dimethoxyphenyl)ethan-1-one, a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, used in conjunction with a borane (B79455) source, can effectively deliver a hydride to one face of the ketone. This method is known for its high enantioselectivity in the reduction of a wide range of ketones.

Similarly, the use of sodium borohydride can be modified with chiral auxiliaries, such as amino alcohols or tartaric acid derivatives, to induce enantioselectivity. The chiral auxiliary forms a complex with the borohydride, creating a chiral environment that directs the hydride transfer.

While specific documented examples for the hydride-mediated reduction of 1-(3,5-dimethoxyphenyl)ethan-1-one to the (1S)-enantiomer with high e.e. are not prevalent in the searched literature, the general applicability of these methods to aryl ketones is well-established.

Table 2: Representative Hydride-Mediated Reductions of Aryl Ketones No specific data for the target compound was found in the search results. The following table is illustrative of typical results for similar substrates.

Hydride ReagentChiral Auxiliary/CatalystSubstrateSolventTemp (°C)Yield (%)e.e. (%)
BH3·THF(R)-CBS catalystAcetophenoneTHF-309597 (R)
NaBH4(S)-ProlineAcetophenoneEthanol09085 (S)

This data is representative of the field and not specific to 1-(3,5-dimethoxyphenyl)ethan-1-one.

Biocatalytic and Chemoenzymatic Reductions to Achieve Enantioselectivity

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. The high stereoselectivity of enzymes, particularly oxidoreductases, makes them ideal catalysts for the asymmetric reduction of ketones.

Whole-cell biotransformations utilize intact microbial cells, such as bacteria or yeast, which contain the necessary enzymes for the desired reduction. This approach offers the advantage of not requiring enzyme purification, and the cells often contain cofactor regeneration systems, which are essential for the catalytic cycle of many oxidoreductases.

Various microorganisms have been screened for their ability to reduce acetophenone derivatives with high enantioselectivity. For the synthesis of this compound, a suitable microorganism would possess a carbonyl reductase or alcohol dehydrogenase that preferentially reduces the ketone to the (S)-alcohol. While specific studies on 1-(3,5-dimethoxyphenyl)ethan-1-one are not widely reported, research on structurally similar ketones demonstrates the feasibility of this approach. For example, various yeast strains are known to reduce acetophenones to the corresponding (S)-phenylethanols with high enantiomeric excess.

The use of isolated enzymes offers greater control over the reaction conditions and can lead to higher product purity compared to whole-cell systems. Carbonyl reductases and alcohol dehydrogenases are the primary classes of enzymes used for the asymmetric reduction of ketones. These enzymes typically require a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. Therefore, a cofactor regeneration system is often employed in these reactions to make the process economically viable.

The selection of the enzyme is critical, as different enzymes can exhibit opposite enantioselectivities (following Prelog's or anti-Prelog's rule). For the synthesis of this compound, an enzyme that follows Prelog's rule for this substrate would be required. While specific data for this exact transformation is scarce in the public domain, the broad substrate scope of many commercially available ketoreductases suggests that a suitable enzyme could be identified through screening.

Table 3: Examples of Biocatalytic Reduction of Acetophenone Derivatives No specific data for the target compound was found in the search results. The following table is illustrative of typical results for similar substrates.

BiocatalystSubstrateCofactor RegenerationConversion (%)e.e. (%)Product Configuration
Saccharomyces cerevisiaeAcetophenoneGlucose>90>99(S)
Carbonyl Reductase from Candida magnoliae4'-MethoxyacetophenoneIsopropanol/GDH>99>99(S)

This data is representative of the field and not specific to 1-(3,5-dimethoxyphenyl)ethan-1-one.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule, the auxiliary, is temporarily attached to the substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

A common application of this methodology for the synthesis of chiral secondary alcohols involves the diastereoselective addition of a nucleophile to a carbonyl group that has a chiral auxiliary attached. For instance, an acyl derivative of a chiral auxiliary can be enolized and then reacted with an electrophile. While direct synthesis of this compound via this method is not extensively documented, analogous transformations provide a clear blueprint. For example, chiral oxazolidinones, often referred to as Evans auxiliaries, have been widely used in stereoselective aldol (B89426) reactions. researchgate.net The enolization of an N-acyl oxazolidinone, followed by reaction with an aldehyde, proceeds through a well-defined transition state to yield a product with high diastereoselectivity. Subsequent cleavage of the auxiliary would afford the chiral alcohol.

Another notable class of chiral auxiliaries are pseudoephedrine and pseudoephenamine. nih.govharvard.edu These can be converted to amides which then undergo highly diastereoselective alkylation reactions. nih.govharvard.edu The resulting product can be transformed into the desired alcohol through various functional group manipulations. The stereochemical outcome is dictated by the rigid chelated intermediate formed during the alkylation step.

The selection of the chiral auxiliary is crucial and depends on the specific reaction, the desired stereoisomer, and the ease of its subsequent removal. The following table summarizes some common chiral auxiliaries and their general application in asymmetric synthesis.

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAsymmetric Aldol Reactions, AlkylationsHigh diastereoselectivity, well-defined transition states. researchgate.net
Pseudoephedrine/PseudoephenamineAsymmetric Alkylation of AmidesHigh diastereoselectivity, auxiliary is readily available. nih.govharvard.edu
CamphorsultamDiels-Alder Reactions, AlkylationsCrystalline derivatives aid in purification, predictable stereochemical outcomes. harvard.edu
(–)-8-PhenylmentholDiels-Alder ReactionsEffective in controlling facial selectivity. harvard.edu

Asymmetric Alkylation and Grignard-Type Reactions

Asymmetric alkylation and Grignard-type reactions represent a direct approach to establishing the chiral center in this compound. These methods typically involve the addition of a methyl nucleophile to the prochiral ketone, 3',5'-dimethoxyacetophenone (B1266429), in the presence of a chiral catalyst or ligand.

The asymmetric addition of Grignard reagents to ketones is a well-established method for the synthesis of chiral tertiary alcohols, and recent advancements have extended its applicability to the synthesis of chiral secondary alcohols with high enantioselectivity. nih.govrsc.orgresearchgate.net The success of these reactions often hinges on the design of the chiral ligand that coordinates to the metal center of the Grignard reagent, thereby creating a chiral environment around the reactive species. Ligands derived from 1,2-diaminocyclohexane (DACH) have shown considerable promise in this area. nih.govrsc.orgresearchgate.net

For the synthesis of this compound, this would involve the reaction of 3',5'-dimethoxyacetophenone with a methyl Grignard reagent (e.g., methylmagnesium bromide) in the presence of a chiral ligand. The ligand's structure is critical for achieving high enantiomeric excess (ee).

Ligand TypeMetalSubstrateTypical Enantioselectivity
DACH-derived biaryl ligandsMg (Grignard)Aromatic KetonesHigh to excellent ee reported for tertiary alcohols. nih.govrsc.orgresearchgate.net
Chiral Amino AlcoholsZn (organozinc)Aromatic Aldehydes/KetonesHigh ee reported for diarylmethanols. organic-chemistry.org
Bisoxazoline (BOX) ligandsNiAromatic KetonesHigh enantioselectivity in reductive arylations. organic-chemistry.org

Exploration of Novel Synthetic Pathways for this compound and its Core Structure

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel pathways for the construction of chiral molecules like this compound. These include reductive coupling reactions and multi-component reactions.

Reductive Coupling Reactions Forming the Phenethyl Core

Reductive coupling reactions offer a convergent approach to form carbon-carbon bonds, often with high levels of stereocontrol. These reactions can be employed to construct the phenethyl alcohol core of the target molecule. For instance, the reductive coupling of an alkyne with an aldehyde can lead to the formation of an allylic alcohol, which can then be further elaborated. organic-chemistry.orgchempedia.info

Recent advances have focused on the stereospecific and regioselective reductive cross-coupling of terminal alkynes with various electrophiles. dicp.ac.cn A method involving the hydrocupration of a terminal alkyne followed by coupling with an α-chloro boronic ester and subsequent oxidation has been shown to produce chiral allylic alcohols with high selectivity. dicp.ac.cn Adapting such a strategy to precursors of this compound could provide a novel and efficient synthetic route.

Multi-Component Reactions for Stereocontrolled Access

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, are highly valued for their atom and step economy. bohrium.comresearchgate.netresearchgate.net Developing a stereocontrolled MCR for the synthesis of benzylic alcohols like this compound is an attractive prospect.

While a direct MCR for the synthesis of the target molecule is not yet established, related methodologies demonstrate the potential of this approach. For example, the direct use of benzylic alcohols in a multicomponent reaction with isatoic anhydrides and amines has been demonstrated for the synthesis of 2-aryl quinazolinones. bohrium.comresearchgate.net This highlights the possibility of activating the benzylic position in MCRs. The challenge lies in achieving high stereocontrol in such a one-pot process. The development of chiral catalysts for MCRs is an active area of research and could pave the way for the direct and enantioselective synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization of 1s 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Stereoselective Transformations at the Secondary Alcohol Moiety

The secondary alcohol group is a key site for stereoselective modifications. Reactions at this center can proceed with either retention or inversion of the (S)-configuration, allowing for the synthesis of various enantiomerically pure derivatives.

Oxidation Reactions Leading to Ketones

The oxidation of the secondary alcohol in (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol yields the corresponding ketone, 1-(3,5-dimethoxyphenyl)ethanone. This transformation extinguishes the stereocenter. A wide variety of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern methods. researchgate.net The choice of reagent can be critical to avoid side reactions on the electron-rich aromatic ring.

Common methods for the oxidation of secondary benzylic alcohols include the use of:

Chromium Reagents: Jones reagent (chromic acid) and pyridinium (B92312) chlorochromate (PCC) are effective, though their toxicity and disposal issues have led to the development of alternatives. researchgate.net

Hypervalent Iodine Reagents: Reagents like the Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) offer mild conditions and high yields for the oxidation of alcohols. nih.govbeilstein-journals.org

Metal-Catalyzed Oxidations: Copper(III) complexes have been shown to selectively oxidize benzylic alcohols to the corresponding carbonyl compounds. researchgate.net

Photochemical Methods: Utilizing a photocatalyst like thioxanthenone with molecular oxygen from the air provides a green and mild protocol for oxidizing benzylic alcohols. rsc.org

The table below summarizes representative conditions for the oxidation of secondary benzylic alcohols, which are applicable to this compound.

Table 1: Representative Conditions for Oxidation of Secondary Benzylic Alcohols
Oxidizing Agent/SystemSolventConditionsTypical YieldReference
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureHigh researchgate.net
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureExcellent researchgate.net
N-Heterocycle-Stabilized Iodane (NHI) / TBAClAcetonitrile (MeCN)60 °CUp to 97% nih.govbeilstein-journals.org
Thioxanthenone / Air (O₂)Acetonitrile (MeCN)Sunlight or Household LampGood to Excellent rsc.org

Nucleophilic Substitution Reactions and Inversion of Configuration

Achieving an inversion of configuration at the stereocenter is a common goal in stereoselective synthesis. This is typically accomplished via Sₙ2 reactions where a nucleophile attacks the carbon atom of the stereocenter, displacing a leaving group.

A primary method for achieving this inversion is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction converts an alcohol into various other functional groups, including esters, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is activated in situ, and the subsequent displacement by a nucleophile (such as a carboxylate) occurs with a complete inversion of stereochemistry. organic-chemistry.orgnih.gov This powerful reaction is widely used in the synthesis of natural products. nih.gov

Another classic two-step approach involves:

Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This step proceeds with retention of configuration as the C-O bond is not broken.

Sₙ2 Displacement: The resulting tosylate or mesylate is then treated with a nucleophile. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a clean inversion of the stereocenter. reddit.com

Table 2: Methods for Nucleophilic Substitution with Inversion of Configuration
MethodReagentsNucleophile (Example)Product (Example)Stereochemical OutcomeReference
Mitsunobu ReactionPPh₃, DEAD/DIADBenzoic Acid(1R)-1-(3,5-dimethoxyphenyl)ethyl benzoateInversion wikipedia.orgorganic-chemistry.org
Two-Step (Tosyl Protection)1. TsCl, Pyridine 2. NaCNCyanide (CN⁻)(1R)-1-cyano-1-(3,5-dimethoxyphenyl)ethaneInversion reddit.com

Reactions Involving the Aromatic System of this compound

The aromatic ring of the title compound is highly activated towards electrophilic substitution due to the two meta-positioned methoxy (B1213986) groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.commsu.edu The two methoxy groups in the 3 and 5 positions are strong activating groups and are ortho, para-directing. In this specific substitution pattern, the positions ortho to both methoxy groups are the C2 and C6 positions, and the position para to both is the C4 position.

Therefore, incoming electrophiles are strongly directed to positions 2, 4, and 6 of the aromatic ring.

Positions 2 and 6: These are sterically equivalent and are activated by both adjacent methoxy groups through resonance and induction.

Position 4: This position is also strongly activated by both methoxy groups.

The regioselectivity between the C2/C6 and C4 positions can be influenced by the steric bulk of the incoming electrophile and the 1-hydroxyethyl group already present on the ring. For smaller electrophiles, a mixture of products may be obtained. For bulkier electrophiles, substitution at the C4 position, which is less sterically hindered than the C2/C6 positions, might be favored. Studies on the nitration of 1,3-dimethoxybenzene (B93181) and 1,3,5-trimethoxybenzene (B48636) confirm that substitution occurs at the positions activated by the methoxy groups. chegg.comresearchgate.netresearchgate.net Similarly, Friedel-Crafts reactions on electron-rich methoxy-substituted benzenes proceed with high regioselectivity. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.orgyoutube.com To utilize this compound in such reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate.

This can be achieved via an electrophilic aromatic substitution reaction as described above. For example, electrophilic bromination using a mild source of Br⁺ (e.g., N-bromosuccinimide) would be expected to regioselectively install a bromine atom at the 2, 4, or 6 position of the ring.

Once the aryl halide derivative, such as (1S)-1-(2-bromo-3,5-dimethoxyphenyl)ethan-1-ol, is synthesized, it can serve as a substrate in a palladium-catalyzed cross-coupling reaction. For instance, in a Suzuki reaction, this aryl bromide could be coupled with a variety of organoboron compounds (e.g., arylboronic acids) in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This sequence allows for the construction of complex biaryl structures while maintaining the integrity of the stereocenter at the benzylic position. nih.govresearchgate.net

Formation of Diverse Chemical Scaffolds from this compound

The strategic location of the hydroxyl group on a chiral center attached to a dimethoxy-substituted phenyl ring makes this compound a versatile precursor for the synthesis of various complex molecules.

The conversion of chiral alcohols to chiral amines is a fundamental transformation in medicinal and synthetic chemistry. For this compound, this can be achieved through several stereospecific pathways, ensuring the retention or inversion of the original stereochemistry as desired.

Alternatively, the Mitsunobu reaction offers a direct method for the conversion of the alcohol to an azide (B81097) with inversion of configuration. rsc.org This reaction utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group in situ, allowing for nucleophilic attack by hydrazoic acid (HN3) or its equivalent. wikipedia.orgnih.gov Subsequent reduction of the azide affords the chiral amine.

A hypothetical reaction scheme for the synthesis of (1R)-1-(3,5-dimethoxyphenyl)ethanamine from this compound is presented below:

StepReactantsReagentsProductStereochemistry
1This compound, Hydrazoic Acid (HN3)PPh3, DEAD(1R)-1-azido-1-(3,5-dimethoxyphenyl)ethaneInversion
2(1R)-1-azido-1-(3,5-dimethoxyphenyl)ethaneLiAlH4 or H2/Pd-C(1R)-1-(3,5-dimethoxyphenyl)ethanamineRetention

The carbon framework of this compound can be incorporated into various heterocyclic systems through multi-step synthetic sequences.

Pyrazolines: The synthesis of pyrazoline derivatives often begins with the oxidation of the starting alcohol to the corresponding ketone, 3,5-dimethoxyacetophenone. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). dergipark.org.trcore.ac.ukthepharmajournal.com Subsequent cyclization of the chalcone with hydrazine (B178648) or a substituted hydrazine yields the pyrazoline ring system. dergipark.org.trthepharmajournal.comresearchgate.net The chirality of the original alcohol is lost during the initial oxidation step.

A representative synthetic route is outlined in the following table:

StepStarting MaterialReactantsProductHeterocycle
1This compoundPCC or other oxidizing agent3,5-Dimethoxyacetophenone-
23,5-DimethoxyacetophenoneBenzaldehyde, NaOH/EtOH(E)-1-(3,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)-
3Chalcone derivativeHydrazine hydrate (B1144303) (H2NNH2·H2O), Acetic acid5-(3,5-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazolePyrazoline

Triazines: 1,3,5-Triazines are typically synthesized via the cyclotrimerization of nitriles. chim.itresearchgate.net To incorporate the dimethoxyphenyl ethyl moiety, the starting alcohol would first need to be converted into a nitrile. This could potentially be achieved by converting the alcohol to an alkyl halide, followed by a nucleophilic substitution with a cyanide salt. The resulting nitrile could then undergo acid- or base-catalyzed cyclotrimerization to form the symmetrically substituted 1,3,5-triazine.

Nitro-alcohols: The synthesis of β-nitro alcohols is classically achieved through the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgscirp.org To utilize this compound as a precursor, it would first be oxidized to 3,5-dimethoxybenzaldehyde. This aldehyde can then be reacted with a nitroalkane, such as nitromethane, in the presence of a base to yield the corresponding nitro-alcohol.

Detailed Mechanistic Investigations of Key Derivatization Pathways

The derivatization of this compound involves several key mechanistic pathways.

Nucleophilic Substitution at the Benzylic Carbon: The conversion of the chiral alcohol to other functional groups, such as amines or azides, proceeds through nucleophilic substitution at the benzylic carbon. Due to the presence of the electron-donating dimethoxy-substituted phenyl ring, the benzylic position is activated towards both SN1 and SN2 reaction mechanisms. libretexts.orgpatsnap.comias.ac.inyoutube.com

In the case of the Mitsunobu reaction, the mechanism is complex but ultimately results in a reaction with SN2-like character, leading to an inversion of stereochemistry. wikipedia.orgnih.gov The reaction is initiated by the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine (B1666868). This betaine then deprotonates the nucleophile (e.g., hydrazoic acid). The alcohol's hydroxyl group is then activated by bonding to the phosphonium (B103445) ion, converting it into a good leaving group. Finally, the conjugate base of the nucleophile attacks the carbon atom in an SN2 fashion, displacing the activated hydroxyl group and inverting the stereocenter.

Pyrazoline Formation: The formation of pyrazolines from chalcones and hydrazine involves a sequence of reactions. rsc.orgsemanticscholar.orgchim.itresearchgate.net The reaction is typically initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the β-carbon of the α,β-unsaturated ketone (Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to form the stable pyrazoline ring.

Cyclotrimerization of Nitriles: The formation of 1,3,5-triazines from nitriles is a cyclotrimerization reaction that can be catalyzed by acids or bases. chim.itnih.gov The mechanism involves the sequential addition of three nitrile molecules. In an acid-catalyzed mechanism, a nitrile is protonated, making it more electrophilic. A second nitrile molecule then acts as a nucleophile, attacking the carbon of the protonated nitrile. This process repeats with a third nitrile molecule, followed by cyclization and deprotonation to yield the aromatic triazine ring.

Henry Reaction: The Henry reaction proceeds via a base-catalyzed nitroaldol addition. wikipedia.orgorganic-chemistry.orgscirp.org A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This nitronate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (derived from the oxidation of the starting alcohol). The resulting β-nitro alkoxide is then protonated by the conjugate acid of the base to give the final β-nitro alcohol product. All steps of the Henry reaction are reversible.

Computational and Theoretical Studies on 1s 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol at the electronic level. These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's energy, electron distribution, and geometric structure.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of organic molecules due to its favorable balance of accuracy and computational cost. unimib.itjmchemsci.com For this compound, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and potential reactivity.

Electronic Structure: The electronic character of the molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system and the C-O bond of the alcohol.

Stability: DFT calculations can predict the most stable three-dimensional arrangement of the atoms (the ground-state geometry) by finding the minimum energy on the potential energy surface. This includes optimizing bond lengths, bond angles, and dihedral angles. The total electronic energy calculated for this optimized structure is a measure of the molecule's thermodynamic stability.

Reactivity Analysis: Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, are used to visualize the charge distribution and predict reactive sites. jmchemsci.com In these maps, electron-rich regions (nucleophilic sites), such as the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, are typically colored red. In contrast, electron-deficient areas (electrophilic sites), like the hydroxyl proton, are colored blue, indicating where the molecule is most susceptible to attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative examples of what a DFT calculation (e.g., at the B3LYP/6-31G(d) level) might produce and are for illustrative purposes.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-653.45Indicator of molecular stability.
HOMO Energy (eV)-6.21Relates to ionization potential and electron-donating ability.
LUMO Energy (eV)0.54Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV)6.75Indicates chemical stability and resistance to excitation.
Dipole Moment (Debye)2.15Measures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.govmdpi.com

Conformational Analysis: The presence of single bonds in this compound allows for rotation, leading to various conformers. MD simulations can explore the potential energy surface to identify the most populated (lowest energy) conformations. nih.gov A key area of interest is the rotation around the bond connecting the chiral carbon to the phenyl ring, which dictates the spatial relationship between the hydroxyl group, the methyl group, and the aromatic ring. These simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. researchgate.net

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict and help interpret experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. semanticscholar.org Comparing these predicted shifts with experimental data can help confirm structural assignments. rsc.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculations yield a theoretical infrared (IR) spectrum. Analysis of the vibrational modes, often through Potential Energy Distribution (PED), allows for the precise assignment of specific peaks in the experimental spectrum to the stretching, bending, and torsional motions of the molecule's functional groups. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. iastate.edu These results can be used to simulate the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, such as the π → π* transitions within the aromatic ring. researchgate.net

Elucidation of Chiral Recognition Mechanisms and Stereochemical Control

Understanding how chiral molecules recognize each other is crucial in fields like enantioselective catalysis and chromatography. nih.gov Computational modeling can elucidate the mechanism of chiral recognition involving this compound.

This is typically achieved by modeling the interaction of the (1S)-enantiomer with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase. Molecular docking and MD simulations are used to study the formation of transient diastereomeric complexes. nih.gov By analyzing the non-covalent interactions—such as hydrogen bonds, π-π stacking, and steric repulsion—within the complex, researchers can identify the specific forces responsible for the differential binding affinity between enantiomers. This knowledge is instrumental in designing more effective chiral separation methods and stereoselective catalysts.

Reaction Pathway Energetics and Transition State Theory Applications

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org Quantum chemical calculations are essential for applying TST, as they can map out the potential energy surface of a reaction.

For reactions involving this compound, such as its oxidation or esterification, DFT can be used to locate the geometries of the reactants, products, and, most importantly, the high-energy transition state (TS). libretexts.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). By calculating these barriers for different possible reaction pathways, chemists can predict which pathway is kinetically favored and understand the origins of stereochemical control in reactions at the chiral center.

Applications and Advanced Materials Chemistry of 1s 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral synthon, (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol provides a foundational stereocenter from which further stereochemical complexity can be built. Its importance lies in its ability to transfer its defined stereochemistry to new molecules, a critical aspect in the synthesis of enantiomerically pure compounds.

Precursor for Optically Active Fine Chemicals

The primary application of this compound in the synthesis of fine chemicals is as a direct product of the asymmetric hydrogenation of 3',5'-dimethoxyacetophenone (B1266429). This reaction is a benchmark for testing the efficacy of new chiral catalysts. Once synthesized, the chiral alcohol serves as a key intermediate for other optically active compounds, most notably chiral amines. Chiral amines are ubiquitous structural motifs in pharmaceuticals, representing a significant portion of all small-molecule drugs. nih.govyale.edu

The conversion of the chiral alcohol to a chiral amine can be achieved through various synthetic routes, including activation of the hydroxyl group followed by nucleophilic substitution with an amine source, or via a Mitsunobu reaction. The resulting chiral amine, (1S)-1-(3,5-dimethoxyphenyl)ethanamine, retains the stereochemistry of the parent alcohol and becomes a building block for more complex drug candidates. The asymmetric reduction of the parent ketone is often accomplished with high enantioselectivity using transition metal catalysts paired with chiral ligands or by employing biocatalysts like ketoreductases (KREDs). researchgate.net

Table 1: Examples of Asymmetric Reduction of Aryl Ketones to Chiral Alcohols

Catalyst/Enzyme System Substrate Product Enantiomeric Excess (ee) Reference
Rhodococcus erythropolis ADH 3,5-Bis(trifluoromethyl)acetophenone >99.9% researchgate.net
Ketoreductase (KRED) 3',5'-Bis(trifluoromethyl)acetophenone >99% researchgate.net
[2.2]Paracyclophane-based Pd Complex Prochiral Alkenes Up to 87% rsc.org

This table illustrates typical results for asymmetric reductions of similar substrates, highlighting the high enantioselectivities achievable in forming chiral alcohols like this compound.

Role in Agrochemical and Specialty Chemical Intermediates

While chiral alcohols are fundamentally important intermediates in the synthesis of specialty chemicals, including agrochemicals, specific large-scale applications of this compound in the agrochemical industry are not widely documented in publicly available literature. However, the structural motifs present in this molecule are relevant. Chiral amines and alcohols are known components in the synthesis of modern herbicides and fungicides, where a specific enantiomer often displays significantly higher activity and better environmental compatibility. The development of practical and cost-effective methods for producing chiral amines from chiral alcohols is a key area of research for creating next-generation agrochemicals. yale.edu

Synthetic Routes to Natural Products and Their Analogues

The 3,5-dimethoxyphenyl moiety is a structural feature found in a variety of natural products, particularly lignans (B1203133) and other phenylpropanoid derivatives. wjbphs.com Synthetic strategies targeting these molecules often begin with simple, commercially available building blocks like 3,5-dimethoxyaniline (B133145) or 3',5'-dimethoxyacetophenone. mdpi.com The asymmetric reduction of 3',5'-dimethoxyacetophenone to produce this compound is a critical first step in enantioselective total synthesis, establishing the initial stereocenter.

This chiral alcohol can then be elaborated through various synthetic transformations. For example, the aromatic ring can be further functionalized, or the alcohol can direct subsequent stereoselective reactions. In "Diversity-Oriented Synthesis" (DOS), simple starting materials like amino dimethoxyacetophenones are used to generate libraries of natural product analogues for drug discovery. mdpi.com this compound serves as a key chiral intermediate in such strategies, enabling access to enantiomerically pure libraries of flavones, coumarins, and chalcones.

Development of Chiral Ligands and Catalysts Based on this compound Scaffold

The creation of novel chiral ligands is paramount for advancing the field of asymmetric catalysis. Chiral alcohols with a defined stereocenter adjacent to an aromatic ring, such as this compound, are attractive scaffolds for ligand design. The hydroxyl group provides a convenient handle for derivatization, allowing for the attachment of coordinating groups like phosphines.

Application in Asymmetric Synthesis

Ligands derived from chiral alcohol scaffolds can be used in a wide array of transition metal-catalyzed reactions, including asymmetric hydrogenation, allylic substitution, and hydroformylation. nih.govsigmaaldrich.com The stereochemical outcome of these reactions is dictated by the three-dimensional environment created by the ligand around the metal center.

A common strategy involves converting the chiral alcohol into a chiral amine, which can then be used to form aminophosphine (B1255530) ligands. Alternatively, the alcohol itself can be part of a P,O-type ligand. While specific ligands derived directly from this compound are not prominently featured in the literature, its structure is analogous to those used to create highly successful ligand families, suggesting its potential in this area. The electronic properties of the 3,5-dimethoxyphenyl group can also influence the catalytic activity of the resulting metal complex.

Design of Stereoselective Catalytic Systems

The design of an effective stereoselective catalyst involves the modular construction of a ligand that balances steric and electronic factors to achieve high reactivity and enantioselectivity. The this compound scaffold offers a rigid backbone upon which coordinating atoms can be strategically placed.

For example, a hypothetical design could involve the conversion of the alcohol to an amine, followed by reaction with chlorodiphenylphosphine (B86185) to create a phosphine-amine (P,N) ligand. The dimethoxy groups on the phenyl ring would act as electron-donating groups, potentially increasing the activity of the metal center. The steric bulk of the phenyl group and the substituent at the stereocenter would create a chiral pocket to control the approach of the substrate. This modular approach allows for fine-tuning of the ligand structure to optimize performance for a specific chemical transformation.

Table 2: Common Classes of Chiral Phosphine (B1218219) Ligands Used in Asymmetric Catalysis

Ligand Class Chirality Type Key Structural Feature Representative Example
Diphosphines C₂-Symmetric Backbone Bidentate phosphine with a chiral backbone BINAP, DuPhos
P-Chirogenic P-Stereogenic Center Chirality resides on the phosphorus atom itself DIPAMP, TangPhos
Aminophosphines Backbone Chirality Contains both phosphine and amine coordinating groups P,N Ligands

A ligand derived from this compound could potentially be developed into a novel aminophosphine or a related ligand class.

Integration into Advanced Materials and Polymer Design

The integration of chiral units into polymer backbones can impart unique properties to the resulting materials, such as chiroptical activity, the ability to form helical structures, and potential for enantioselective recognition or catalysis. This compound serves as a valuable chiral building block for the synthesis of such advanced polymers.

One primary approach for its integration is through polymerization of a derivative where the alcohol is converted into a polymerizable group, such as a vinyl ether or a styrenic monomer. For instance, the hydroxyl group can be etherified to introduce a vinyl group, creating a chiral monomer. The subsequent polymerization of this monomer would yield a polymer with pendant chiral (1-(3,5-dimethoxyphenyl)ethoxy) groups. The stereoregularity of these side chains can influence the polymer's secondary structure, potentially leading to the formation of stable helical conformations in solution or the solid state.

The dimethoxyphenyl group itself offers further avenues for polymer design. The aromatic ring can be functionalized to introduce cross-linking sites or to modify the electronic properties of the resulting polymer. Furthermore, polymers incorporating this moiety may exhibit interesting optical properties, such as high refractive indices or specific fluorescence characteristics, which are desirable for applications in optical devices and sensors.

Below is a table summarizing potential polymer architectures incorporating this compound.

Polymer TypeRole of this compoundPotential Polymer Properties
Vinyl Polymers Precursor to a chiral monomer (e.g., vinyl ether)Chiroptical activity, helical structure, potential for enantioselective recognition.
Polyesters/Polyethers Chiral initiator for ring-opening polymerizationDefined end-group chirality, modified thermal and solubility properties.
Functional Polymers Building block for polymers with post-polymerization modification sites on the aromatic ring.Tunable electronic properties, cross-linkable materials.

Emerging Roles in Chemical Biology and Probe Development (excluding biological activity/efficacy)

In the field of chemical biology, there is a continuous demand for novel molecular probes to study biological systems. The chirality and functionality of this compound make it an attractive scaffold for the design of such probes, particularly for enantioselective recognition of biomolecules. While the biological efficacy is not the focus here, the principles of its molecular design for probe development are of significant interest.

The development of fluorescent probes for the enantioselective sensing of chiral molecules is a prominent area of research. The this compound scaffold can be elaborated to create such probes. The hydroxyl group provides a convenient handle for the attachment of a fluorophore. The chiral center, in proximity to the aromatic ring, can create a specific chiral binding pocket for the recognition of a target analyte.

For instance, the dimethoxyphenyl group can be further functionalized with recognition elements, such as hydrogen bond donors or acceptors, to enhance the selectivity and affinity of the probe for a particular enantiomer of a guest molecule. The binding event would then be signaled by a change in the fluorescence properties of the attached fluorophore, such as an increase or decrease in intensity (turn-on/turn-off) or a shift in the emission wavelength. The design of such probes relies on creating a well-defined three-dimensional structure where the chiral environment of the probe dictates its interaction with the chiral analyte.

Another potential application lies in the synthesis of chiral derivatizing agents. The alcohol can be converted into a reagent that reacts with a racemic mixture of a target compound (e.g., an amino acid or another chiral alcohol). The resulting diastereomeric products can then be separated and quantified using standard analytical techniques like chromatography or NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original mixture.

The table below outlines potential designs for chemical biology probes derived from this compound.

Probe TypeDesign PrinciplePotential Application
Chiral Fluorescent Probe Attachment of a fluorophore to the hydroxyl group and functionalization of the aromatic ring with recognition motifs.Enantioselective sensing of chiral biomolecules (e.g., amino acids, sugars).
Chiral Derivatizing Agent Conversion of the alcohol to a reactive species that forms diastereomers with chiral analytes.Determination of enantiomeric purity of chiral compounds.
Bioconjugation Scaffold Functionalization of the aromatic ring or hydroxyl group for attachment to larger biomolecules.Creation of chiral-modified proteins or nucleic acids for structural or binding studies.

Analytical and Spectroscopic Characterization Techniques in Research on 1s 1 3,5 Dimethoxyphenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol, distinct signals corresponding to each type of proton are observed. The aromatic protons on the dimethoxyphenyl ring typically appear as multiplets or singlets in the aromatic region of the spectrum. The methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet, integrating to six protons. The benzylic proton (CH-OH) appears as a quartet, coupled to the protons of the adjacent methyl group. The methyl group (CH₃) protons resonate as a doublet, coupled to the benzylic proton. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the methyl carbon, the benzylic carbon bearing the hydroxyl group, the two equivalent methoxy carbons, and the various carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy substituents. For instance, the carbons directly attached to the methoxy groups would appear at a different chemical shift compared to the other aromatic carbons.

Interactive Data Table: Representative NMR Data for 1-(3,5-Dimethoxyphenyl)ethan-1-ol Note: The following data is a representative example based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H~6.4-6.5m (multiplet)-3H
CH-OH~4.8q (quartet)~6.51H
OCH₃~3.78s (singlet)-6H
OHVariablebr s (broad singlet)-1H
CH₃~1.45d (doublet)~6.53H
AssignmentChemical Shift (δ, ppm)
Aromatic C-O~160.8
Aromatic C-CH(OH)~146.5
Aromatic CH~103.8
Aromatic CH~98.5
CH-OH~70.5
OCH₃~55.3
CH₃~25.1

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak indicates the presence of intermolecular hydrogen bonding in the condensed phase. Other significant absorptions include C-H stretching vibrations from the aromatic ring and the alkyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹), and strong C-O stretching vibrations for the alcohol and the aryl ether groups (typically in the 1050-1250 cm⁻¹ range).

Table: Key IR Absorption Bands for 1-(3,5-Dimethoxyphenyl)ethan-1-ol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchAlcohol (H-bonded)
~3000C-H stretchAromatic
~2970, 2840C-H stretchAliphatic (CH₃, CH)
~1600, 1470C=C stretchAromatic Ring
~1250, 1050C-O stretchAryl ether, Alcohol

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for confirming the molecular weight of a compound and providing structural information through analysis of fragmentation patterns.

For this compound (C₁₀H₁₄O₃), the molecular weight is 182.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. A common fragmentation pathway for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring. This would lead to a prominent peak at m/z = 167, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another potential fragmentation is the loss of a water molecule, leading to a peak at m/z = 164 ([M-H₂O]⁺). The base peak is often the fragment resulting from the alpha-cleavage, the [M-CH₃]⁺ ion.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity or enantiomeric excess (ee). gimitec.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this analysis.

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For example, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. windows.net In a typical chiral HPLC analysis, a racemic mixture of 1-(3,5-dimethoxyphenyl)ethan-1-ol would be injected onto a chiral column. The two enantiomers, (1S) and (1R), would elute at different retention times. By comparing the peak areas of the two enantiomers in the chromatogram of a synthesized sample, the enantiomeric excess can be accurately calculated. For instance, analysis of a similar compound, (S)-(+)-1-(3-metoxyphenyl)-2-nitroethanol, was achieved using a Chiralcel OD-H column with a hexane:isopropanol mobile phase, where the (S) and (R) enantiomers showed distinct retention times. wiley-vch.de

X-Ray Crystallography for Absolute Configuration and Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. While obtaining suitable single crystals of the alcohol itself might be challenging, the technique is often applied to its crystalline derivatives. researchgate.net

By synthesizing a derivative of this compound with a heavy atom or a group that promotes crystallization, a single crystal can be grown and analyzed. mdpi.com The resulting electron density map provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. This allows for the unambiguous assignment of the (S) configuration at the chiral center, confirming the stereochemistry established by other means. For example, the crystal structure of a related chalcone (B49325), (E)-1-(3,5-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, was determined to understand its solid-state conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene (B151609) ring.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* electronic transitions within the aromatic ring. usp.br Benzene itself has characteristic absorption bands, and the presence of the two electron-donating methoxy groups and the hydroxyethyl (B10761427) substituent will cause a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity of these bands. physchemres.org The spectrum can be used to confirm the presence of the aromatic system and study the effect of solvent polarity on the electronic transitions.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (1S)-1-(3,5-dimethoxyphenyl)ethan-1-ol will increasingly prioritize green chemistry principles, aiming for higher efficiency and minimal environmental impact. Research in this area is expected to focus on biocatalysis and the optimization of atom economy.

Biocatalytic methods, utilizing enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases, offer a promising avenue. nih.govnih.gov These enzymatic reductions of the corresponding ketone, 3,5-dimethoxyacetophenone, can proceed with high enantioselectivity under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. nih.govrsc.org The development of robust enzyme systems, potentially through protein engineering, could lead to higher substrate loading, improved yields, and greater stability, making the process viable for industrial-scale production. nih.govresearchgate.net An example of such a system is the use of a coupled alcohol dehydrogenase and formate (B1220265) dehydrogenase system for coenzyme regeneration, which enhances the efficiency of the biocatalytic process. nih.gov

Atom economy, a core concept of green chemistry, will also be a central theme. organic-chemistry.orgstanford.edu Future synthetic strategies will likely move away from classical resolutions, which have a theoretical maximum yield of 50%, towards asymmetric synthesis methods like catalytic asymmetric hydrogenation and transfer hydrogenation. acs.orgmdpi.com These methods convert the prochiral ketone directly into the desired enantiomer with potentially near-100% atom economy. organic-chemistry.orgrsc.org Research into novel catalyst systems, perhaps utilizing earth-abundant and non-toxic metals, will be crucial. stanford.edu

Synthesis StrategyKey AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.govEnzyme discovery and engineering for improved activity and stability, process optimization for higher substrate concentrations. researchgate.net
Asymmetric Hydrogenation High atom economy, direct conversion of ketone to chiral alcohol. acs.orgDevelopment of efficient and recyclable catalysts based on non-precious metals.
Asymmetric Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas, often uses readily available hydrogen donors. acs.orgDesign of new chiral ligands and catalysts for improved efficiency and selectivity.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is set to become an indispensable tool in the design of synthetic routes and catalysts for producing this compound. The integration of machine learning (ML) and Density Functional Theory (DFT) will accelerate the discovery of optimal reaction conditions and catalyst structures. chiralpedia.com

Machine learning models are increasingly being used to predict the enantioselectivity of asymmetric reactions. arxiv.orgnih.govias.ac.in By training algorithms on large datasets of reactions, it is possible to build models that can accurately forecast the outcome of a new reaction, saving significant time and resources compared to traditional trial-and-error experimentation. rsc.orgnih.gov For the synthesis of this compound, ML could be employed to screen virtual libraries of chiral ligands or catalysts to identify candidates with the highest potential for enantioselectivity. arxiv.orgias.ac.in

DFT calculations provide deep mechanistic insights into chemical reactions. nih.govresearchgate.netbohrium.com They can be used to model the transition states of competing reaction pathways, allowing researchers to understand the origins of stereoselectivity. nih.gov This knowledge is critical for the rational design of catalysts. For instance, DFT studies can elucidate the specific non-covalent interactions between a catalyst and substrate that favor the formation of the (S)-enantiomer, guiding the design of more effective catalysts. nih.govresearchgate.net

Computational ToolApplication in Synthesis of this compoundPotential Impact
Machine Learning (ML) Predicting enantiomeric excess for various catalyst-substrate combinations. arxiv.orgrsc.orgRapid screening of virtual catalyst libraries, accelerating the discovery of optimal catalysts. nih.gov
Density Functional Theory (DFT) Elucidating reaction mechanisms and the origins of enantioselectivity. nih.govnih.govRational design of catalysts with enhanced selectivity and activity. researchgate.net

Exploration of Novel Reactivity and Unconventional Functionalization Pathways

Future research will likely explore new ways to use this compound as a scaffold for more complex molecules by targeting its inherent chemical functionalities. A key area of interest is the selective functionalization of C–H bonds.

The benzylic position of this alcohol is a prime target for C–H functionalization. nih.gov While the hydroxyl group is a key feature, the adjacent C–H bond offers a point for diversification. Transition metal-catalyzed reactions could enable the direct introduction of various functional groups (e.g., aryl, alkyl, or amino groups) at this position. rsc.orgmdpi.com Developing stereoselective C–H functionalization methods that preserve the existing chirality of the alcohol would open up pathways to a wide range of novel, structurally complex chiral molecules. sci-hub.se

Furthermore, the electron-rich dimethoxy-substituted aromatic ring presents opportunities for regioselective functionalization. nih.gov Methods that can selectively modify the aromatic ring without affecting the chiral center would significantly expand the utility of this compound as a building block. This could involve directed ortho-metalation or late-stage C-H functionalization strategies tailored for electron-rich arenes.

Functionalization TargetPotential Reaction TypeDesired Outcome
Benzylic C–H Bond Transition-metal catalyzed C–H activation/arylation/alkylation. rsc.orgmdpi.comSynthesis of more complex chiral alcohols with retention of stereochemistry.
Aromatic C–H Bonds Directed ortho-metalation, electrophilic aromatic substitution.Introduction of new substituents on the phenyl ring to modulate electronic or steric properties.
Hydroxyl Group Etherification, esterification, or conversion to a leaving group.Derivatization for use in subsequent coupling reactions or to alter physical properties.

Potential for Supramolecular Assembly and Nanotechnology Applications

The distinct structural features of this compound—its chirality, hydroxyl group capable of hydrogen bonding, and aromatic ring—make it an intriguing candidate for applications in supramolecular chemistry and nanotechnology. lookchem.comscite.ai

The ability of chiral molecules to direct the formation of ordered, higher-level structures is a cornerstone of supramolecular chemistry. rsc.orgmdpi.com Research could explore how this compound can self-assemble or co-assemble with other molecules to form well-defined supramolecular structures such as gels, liquid crystals, or discrete aggregates. The interplay of hydrogen bonding from the alcohol and π–π stacking interactions from the aromatic ring could lead to the formation of unique chiral assemblies. lookchem.com

In nanotechnology, this chiral alcohol could serve as a building block or modifying agent for chiral materials. For instance, it could be incorporated as a chiral ligand in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netwikipedia.org Chiral MOFs have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. acs.orgosti.govrsc.org By incorporating this compound into the framework, it may be possible to create porous materials with chiral channels capable of discriminating between enantiomers. researchgate.net

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and impactful advances will likely arise from the close integration of experimental synthesis and computational modeling. nih.govfrontiersin.org This synergistic approach allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve computational models. chiralpedia.comfrontiersin.org

For example, in the development of a new asymmetric catalyst for the synthesis of this compound, DFT calculations could be used to propose a set of promising ligand structures. whiterose.ac.ukacs.org These ligands would then be synthesized and tested experimentally. The observed enantioselectivities can be compared with the computational predictions, and any discrepancies can be used to improve the theoretical model. ias.ac.inacs.org This iterative process of prediction, synthesis, and refinement can lead to the discovery of highly effective catalysts much more quickly than either approach could achieve alone. mdpi.com This strategy has proven effective in rationalizing and predicting selectivity in a variety of asymmetric transformations. researchgate.netrsc.org

This integrated strategy also extends to understanding reaction mechanisms. When unexpected products or selectivities are observed in the lab, computational studies can be initiated to explore potential alternative reaction pathways, providing explanations that might not be intuitively obvious. acs.org This deeper understanding can then inform the design of future experiments to optimize the desired outcome.

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